Quinoline, 1,2,3,4-tetrahydro-5,7-dinitro-1-propyl-
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Overview
Description
Quinoline, 1,2,3,4-tetrahydro-5,7-dinitro-1-propyl- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of two nitro groups at positions 5 and 7, and a propyl group at position 1. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 1,2,3,4-tetrahydro-5,7-dinitro-1-propyl- typically involves the hydrogenation of quinoline derivatives. The process can be carried out using heterogeneous catalysts such as palladium on carbon under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as aniline and glycerol. The Skraup synthesis is a common method used for the preparation of quinoline derivatives, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1,2,3,4-tetrahydro-5,7-dinitro-1-propyl- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 1,2,3,4-tetrahydro-5,7-diamino-1-propylquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinoline, 1,2,3,4-tetrahydro-5,7-dinitro-1-propyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline, 1,2,3,4-tetrahydro-5,7-dinitro-1-propyl- involves its interaction with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit enzymes involved in DNA replication and repair, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its use in antimalarial drugs.
Isoquinoline: A structural isomer with similar chemical properties but different biological activities.
Tetrahydroquinoline: A partially hydrogenated derivative with applications in medicinal chemistry.
Uniqueness
Quinoline, 1,2,3,4-tetrahydro-5,7-dinitro-1-propyl- is unique due to the presence of both nitro and propyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
57883-31-5 |
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Molecular Formula |
C12H15N3O4 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
5,7-dinitro-1-propyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C12H15N3O4/c1-2-5-13-6-3-4-10-11(13)7-9(14(16)17)8-12(10)15(18)19/h7-8H,2-6H2,1H3 |
InChI Key |
BKHUCBXKNFOMFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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